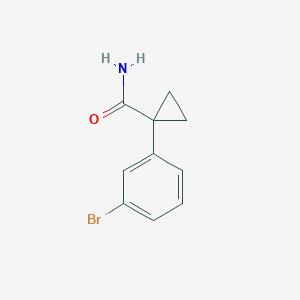

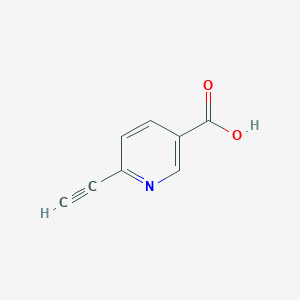

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Übersicht

Beschreibung

1-(3-Bromophenyl)cyclopropane-1-carboxamide, also known as 3-bromobenzocyclopropanecarboxamide, is a cyclic amide used widely in the scientific and industrial research fields. It is a white, crystalline solid with a melting point of 125-127 °C. It is soluble in water, alcohols, and organic solvents. It is a versatile compound with many applications in laboratory experiments, including synthesis, reaction mechanisms, and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

Research on cyclopropane derivatives has identified compounds with significant inhibitory activity against various cancer cell lines. For instance, a study on the synthesis and crystal structure of a molecule with a similar structural motif to 1-(3-Bromophenyl)cyclopropane-1-carboxamide revealed notable antiproliferative activities. This highlights the compound's potential role in cancer therapy and the broader utility of cyclopropane derivatives in medicinal chemistry (Lu et al., 2021).

Enzyme Inhibition

Another area of application involves the synthesis and evaluation of bromophenol derivatives with cyclopropane moieties, which have shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targets for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders. The discovery of new inhibitors through the manipulation of cyclopropane structures offers a promising avenue for drug development (Boztaş et al., 2019).

Synthetic Methodologies

Research into the synthesis of cyclopropane derivatives has led to the development of novel methodologies for creating compounds with potential pharmaceutical applications. For example, studies on N-substituted cyclopropane-carboxamide derivatives have established efficient synthetic routes, providing access to a broad range of bioactive compounds. These synthetic approaches enable the exploration of cyclopropane derivatives as therapeutic agents, underscoring the importance of developing new synthetic strategies in drug discovery (Zhou et al., 2021).

Molecular Interactions

The study of cyclopropane derivatives extends into understanding their molecular interactions, such as hydrogen bonding patterns. This knowledge is crucial for designing compounds with desired physical and chemical properties, influencing their solubility, stability, and bioavailability. Investigations into the crystal structures and hydrogen bonding of cyclopropane derivatives contribute to the rational design of new compounds with enhanced performance in various applications (Lemmerer & Michael, 2008).

Safety and Hazards

The safety and hazards associated with “1-(3-Bromophenyl)cyclopropane-1-carboxamide” are not explicitly detailed in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures. For specific safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUXFZMAUTWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610416 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

597563-13-8 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)